N-(2-Hydroxyethyl)-N-(4-methylphenyl)-4-nitrobenzene-1-sulfonamide
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Overview
Description
N-(2-Hydroxyethyl)-N-(4-methylphenyl)-4-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both nitro and sulfonamide groups in the molecule suggests potential biological activity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-(4-methylphenyl)-4-nitrobenzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with N-(2-hydroxyethyl)-N-(4-methylphenyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures (20-40°C)
- Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound would involve similar synthetic routes but with optimized conditions for large-scale synthesis. This might include continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N-(4-methylphenyl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid
Substitution: Various nucleophiles, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid
Major Products Formed
Reduction: N-(2-Aminoethyl)-N-(4-methylphenyl)-4-aminobenzene-1-sulfonamide
Substitution: Various substituted sulfonamides depending on the nucleophile used
Oxidation: N-(2-Carboxyethyl)-N-(4-methylphenyl)-4-nitrobenzene-1-sulfonamide
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible antimicrobial or anticancer properties due to the presence of the sulfonamide group.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N-(4-methylphenyl)-4-nitrobenzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)-N-phenyl-4-nitrobenzene-1-sulfonamide
- N-(2-Hydroxyethyl)-N-(4-methylphenyl)-4-aminobenzene-1-sulfonamide
- N-(2-Hydroxyethyl)-N-(4-methylphenyl)-4-chlorobenzene-1-sulfonamide
Uniqueness
N-(2-Hydroxyethyl)-N-(4-methylphenyl)-4-nitrobenzene-1-sulfonamide is unique due to the specific combination of functional groups (hydroxyethyl, methylphenyl, nitro, and sulfonamide) which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
58287-30-2 |
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Molecular Formula |
C15H16N2O5S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N-(4-methylphenyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C15H16N2O5S/c1-12-2-4-13(5-3-12)16(10-11-18)23(21,22)15-8-6-14(7-9-15)17(19)20/h2-9,18H,10-11H2,1H3 |
InChI Key |
ARTJQZFYJGWSML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCO)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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